N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2/c25-19-12-7-13-21(14-19)27-16-20(15-22(27)28)26-24(29)23(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14,20,23H,15-16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVYWAYZAFEYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrrolidinone intermediate.
Attachment of the Diphenylacetamide Moiety: This final step can be accomplished through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms into the aromatic ring.
Scientific Research Applications
The compound exhibits various biological activities, primarily attributed to its ability to interact with specific biological macromolecules such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the diphenyl structure allows for effective interactions with hydrophobic pockets in proteins.
Anticancer Studies
Recent studies have indicated that N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide may possess anticancer properties. In vitro assays have demonstrated significant growth inhibition against various cancer cell lines. For instance:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
| HCT-116 | 56.53% |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .
Therapeutic Potential
In addition to its anticancer applications, this compound may also have potential in other therapeutic areas:
- Antimicrobial Activity : The structural components of the compound may enhance its ability to interact with bacterial and fungal targets, suggesting potential applications in treating infections.
- Neurological Disorders : Given its structural similarity to known neuroactive compounds, it could be explored for effects on neurological conditions such as anxiety or depression.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of derivatives based on the core structure of this compound:
- Synthesis and Evaluation : A series of derivatives were synthesized and screened for their biological activity against various cancer cell lines. The modifications in functional groups significantly influenced their potency .
- In Vivo Studies : Animal models have been utilized to assess the efficacy and safety profile of this compound. Results indicated favorable outcomes with manageable side effects .
Mechanism of Action
The mechanism of action of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through halogen bonding, while the diphenylacetamide moiety can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacophore Analysis
The 2,2-diphenylacetamide group is a recurring motif in several bioactive compounds, indicating its importance as a pharmacophore. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Diphenylacetamide Derivatives
Key Observations:
Substituent Effects :
- The 3-fluorophenyl group in the target compound likely enhances metabolic stability and lipophilicity compared to 3,4-dimethoxyphenyl () or dihydrobenzofuranyl (). Fluorine’s electronegativity may also influence binding interactions.
- Diphenylacetamide is conserved across analogs, suggesting its role in target engagement, possibly through hydrophobic interactions or π-stacking .
The target compound’s pyrrolidinone core could similarly interact with enzymatic pockets. Darifenacin’s antimuscarinic activity () highlights the versatility of diphenylacetamide-containing compounds in targeting diverse receptors.
Patent and Excluded Compounds
lists excluded diphenylacetamide derivatives in a patent application, such as N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide. These exclusions may reflect prior art or insufficient efficacy, underscoring the novelty of the target compound’s pyrrolidinone-fluorophenyl design .
Biological Activity
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide, also known by its compound ID G856-7487, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is C21H18FN3O3, with a molecular weight of approximately 365.39 g/mol. The compound features a pyrrolidine ring substituted with a fluorophenyl group and a diphenylacetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C21H18FN3O3 |
| Molecular Weight | 365.39 g/mol |
| Boiling Point | Predicted: 568.3 ± 50 °C |
| Density | Predicted: 1.42 ± 0.1 g/cm³ |
| pKa | Predicted: 12.74 ± 0.20 |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the fluorine atom in the phenyl ring may enhance these properties by stabilizing free radicals through electron-withdrawing effects. This is particularly relevant in neuroprotective studies where oxidative stress plays a crucial role.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes, particularly monoamine oxidase (MAO). Inhibitors of MAO are essential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
- Monoamine Oxidase Inhibition : Studies have shown that related compounds exhibit selective inhibition of MAO-B over MAO-A, which is beneficial for minimizing side effects associated with broader MAO inhibition.
Cytotoxicity Studies
Cytotoxicity assays conducted on cell lines have demonstrated varying degrees of toxicity for compounds within this class. For instance, while some derivatives showed significant cytotoxic effects at high concentrations, others remained non-toxic at therapeutic levels. This suggests a potential therapeutic window for this compound.
Case Studies
- Neuroprotective Effects : A study focusing on the neuroprotective effects of similar compounds found that they could reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was attributed to the inhibition of pro-apoptotic pathways and enhancement of cellular antioxidant defenses.
- In Vivo Efficacy : Animal studies have indicated that administration of related compounds led to improved cognitive functions in models of Alzheimer's disease, suggesting a potential application for this compound in treating cognitive decline.
Q & A
Q. What synthetic routes are employed for the preparation of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide, and how is purity validated?
Methodological Answer:
- Synthesis: The compound is typically synthesized via a multi-step process involving:
- Purity Validation:
Q. How are crystallographic techniques applied to determine the molecular conformation of this compound?
Methodological Answer:
- Data Collection: Single-crystal X-ray diffraction (SCXRD) using synchrotron or laboratory sources.
- Refinement: SHELX software (e.g., SHELXL for refinement) to model atomic positions and thermal displacement parameters. Key steps include:
- Validation: R-factor analysis and residual electron density maps to ensure accuracy .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Replication: Standardize assay conditions (e.g., cell lines, incubation times).
- Analytical Controls: Use USP Reference Standards (e.g., darifenacin analogs) to benchmark activity .
- Data Triangulation: Cross-validate results with orthogonal methods (e.g., in vitro binding assays vs. computational docking) .
Q. What computational strategies predict the compound’s interaction with pharmacological targets (e.g., muscarinic receptors)?
Methodological Answer:
Q. How is the structure-activity relationship (SAR) explored for fluorophenyl and pyrrolidinone modifications?
Methodological Answer:
- Analog Synthesis: Vary substituents (e.g., replace 3-fluorophenyl with 4-methoxyphenyl) and compare activity.
- Pharmacological Profiling: Test analogs against target receptors (e.g., M3 muscarinic receptors) using radioligand displacement assays .
- Metabolic Stability: Assess hepatic clearance in vitro using liver microsomes and LC-MS quantification .
Data Contradiction Analysis
Q. How should conflicting crystallographic data (e.g., bond angles, packing motifs) be addressed?
Methodological Answer:
- Re-refinement: Re-process raw diffraction data with updated software (e.g., SHELXL-2023) to correct for systematic errors.
- Comparative Analysis: Cross-reference with structurally related compounds (e.g., darifenacin hydrobromide, which shares the diphenylacetamide core) .
- Temperature-Dependent Studies: Evaluate thermal motion effects on bond lengths/angles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
